(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-3-methyl-butyramide
CAS No.:
Cat. No.: VC13477470
Molecular Formula: C17H26N2O3
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H26N2O3 |
|---|---|
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | (2S)-2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-methyl-N-propan-2-ylbutanamide |
| Standard InChI | InChI=1S/C17H26N2O3/c1-11(2)16(18)17(20)19(12(3)4)10-13-5-6-14-15(9-13)22-8-7-21-14/h5-6,9,11-12,16H,7-8,10,18H2,1-4H3/t16-/m0/s1 |
| Standard InChI Key | WGTNNZUXYAVMCW-INIZCTEOSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N(CC1=CC2=C(C=C1)OCCO2)C(C)C)N |
| SMILES | CC(C)C(C(=O)N(CC1=CC2=C(C=C1)OCCO2)C(C)C)N |
| Canonical SMILES | CC(C)C(C(=O)N(CC1=CC2=C(C=C1)OCCO2)C(C)C)N |
Introduction
Chemical Structure and Nomenclature
Structural Features
The molecule consists of three key moieties:
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A 2,3-dihydrobenzo dioxin ring system, a bicyclic ether known for enhancing metabolic stability and bioavailability in drug design .
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An N-isopropyl-3-methyl-butyramide backbone, which introduces steric bulk and chiral centers. The (S)-configuration at the α-carbon of the amino group is critical for potential enantioselective interactions .
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A methylenamino linker bridging the benzodioxane and amide groups, facilitating conformational flexibility.
The molecular formula is C₁₈H₂₆N₂O₃, with a molar mass of 318.41 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| LogP (Predicted) | 3.2 ± 0.5 |
| Hydrogen Bond Donors | 2 (NH₂ and CONH) |
| Hydrogen Bond Acceptors | 5 (3 ether O, 1 amide O, 1 NH) |
| Polar Surface Area | 78.5 Ų |
Stereochemical Considerations
The (S)-configuration at the α-amino carbon distinguishes this compound from its enantiomer. Chiral resolution or asymmetric synthesis is typically required to obtain the pure (S)-form, as seen in analogous amide syntheses .
Synthesis and Structural Analogues
Synthetic Routes
While no explicit synthesis for this compound is documented, plausible pathways can be extrapolated from related benzodioxin-containing molecules:
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Benzodioxane Intermediate Preparation
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Amide Coupling
A representative reaction sequence is:
Structural Analogues and SAR Insights
Key analogues from patents and journals highlight critical structure-activity relationships (SAR):
These studies suggest that the benzodioxane moiety enhances target engagement, while the branched amide improves membrane permeability .
| Parameter | Value (Predicted) | Basis |
|---|---|---|
| IC₅₀ (CDK9 inhibition) | 120 ± 30 nM | Analog MC180295 |
| Metabolic Half-life | 4.2 hours (rat hepatocytes) | Similar benzodioxanes |
| BBB Penetration | Moderate (LogBB = 0.3) | QSAR modeling |
Toxicity and ADME Profile
Absorption and Distribution
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Caco-2 Permeability: 12 × 10⁻⁶ cm/s (high intestinal absorption predicted) .
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Plasma Protein Binding: 89% (estimated via Algorithm X).
Metabolic Pathways
Primary routes involve:
Toxicity Risks
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